molecular formula C18H12BrNO4 B5420497 [4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl] 5-bromofuran-2-carboxylate

[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl] 5-bromofuran-2-carboxylate

Cat. No.: B5420497
M. Wt: 386.2 g/mol
InChI Key: NZCLLOQQOPAUQJ-LVZFUZTISA-N
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Description

The compound “4-[(hydroxyimino)(phenyl)methyl]phenyl 5-bromo-2-furoate” appears to contain several functional groups. It has a hydroxyimino group (-N=OH), which is also known as an oxime group. This group is attached to a phenyl ring, which is a common aromatic group in organic chemistry. The compound also contains a bromo group (-Br) and a furoate group, which is a type of carboxylate ester derived from furan .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl rings, bromo group, and furoate group would all contribute to the overall structure. The presence of the oxime group could also introduce E/Z isomerism, depending on the orientation of the hydroxyimino group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the bromo group could take part in nucleophilic substitution or elimination reactions. The oxime group might be involved in reactions such as the Beckmann rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar oxime and furoate groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s hard to predict the exact mechanism of action. The compound’s effects would depend on how it interacts with other substances in its environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The study and application of this compound could have potential in various fields, depending on its properties and reactivity. It could be of interest in synthetic chemistry for the development of new synthetic methods or in medicinal chemistry for the design of new drugs .

Properties

IUPAC Name

[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c19-16-11-10-15(24-16)18(21)23-14-8-6-13(7-9-14)17(20-22)12-4-2-1-3-5-12/h1-11,22H/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLLOQQOPAUQJ-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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